CES2-Selective Inhibition vs. a Related Benzothiazole Comparator
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate (BDBM50058817 / CHEMBL1271483) exhibits a moderate ~4-fold selectivity for CES2 (IC₅₀ = 5,610 nM) over CES1 (IC₅₀ = 22,400 nM) in human liver microsomes [1]. This selectivity profile stands in contrast to a closely tracked benzothiazole-2-carboxylate comparator BDBM50154559 (CHEMBL2151605), which displays an extreme ~152-fold selectivity for CES2 (IC₅₀ = 660 nM) over CES1 (IC₅₀ = 100,000 nM) in the identical assay system [2]. The ~8.5-fold weaker absolute CES2 potency versus the ~4.5-fold stronger CES1 engagement of the target compound yields a selectivity window that is pharmacologically distinct — neither excessively narrow nor hyper-selective. The assay conditions were standardized: CES2 inhibition measured using fluorescein diacetate as substrate, CES1 inhibition using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (BMBT) as substrate, both with 10-minute preincubation in human liver microsomes [1][2].
| Evidence Dimension | Carboxylesterase isoform selectivity (CES2/CES1 IC₅₀ ratio) |
|---|---|
| Target Compound Data | CES2 IC₅₀ = 5,610 nM; CES1 IC₅₀ = 22,400 nM; Selectivity ratio = 4.0 (CES2-selective) |
| Comparator Or Baseline | BDBM50154559 (CHEMBL2151605): CES2 IC₅₀ = 660 nM; CES1 IC₅₀ = 100,000 nM; Selectivity ratio = 151.5 (CES2-selective) |
| Quantified Difference | Target compound is ~8.5-fold less potent at CES2 but ~4.5-fold more potent at CES1, yielding a 38-fold difference in selectivity ratio (4.0 vs. 151.5). |
| Conditions | Human liver microsomes; CE2 substrate: fluorescein diacetate; CE1 substrate: BMBT; 10 min preincubation; data curated by ChEMBL/Dalian Institute of Chemical Physics. |
Why This Matters
For applications where balanced CES1/CES2 engagement is desired (e.g., prodrug activation screening, drug–drug interaction studies), the moderate selectivity of the target compound provides a more physiologically relevant window than hyper-selective analogs.
- [1] BindingDB. BDBM50058817 (CHEMBL1271483). Affinity Data: IC50 CE2 = 5.61E+3 nM; IC50 CE1 = 2.24E+4 nM. Assay: Human liver microsomes, fluorescein diacetate (CE2) / BMBT (CE1), 10 min preincubation. View Source
- [2] BindingDB. BDBM50154559 (CHEMBL2151605). Affinity Data: IC50 CE1 = 1.00E+5 nM; IC50 CE2 = 660 nM. Assay: Human liver microsomes, identical substrates and preincubation protocol as REFS-1. View Source
